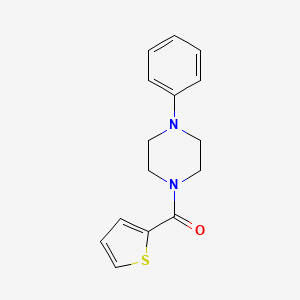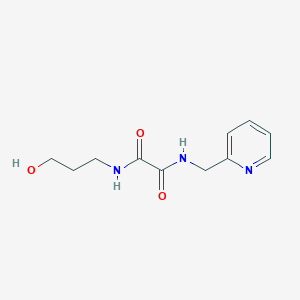![molecular formula C18H17BrN2O3 B5142210 phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)
phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as BPAP, is a synthetic compound that has been studied for its potential use in treating cognitive disorders. BPAP belongs to a class of compounds known as pyrrolidines, which have been shown to have a variety of biological effects.
Wirkmechanismus
The exact mechanism of action of phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and the sigma-1 receptor. These receptors are involved in a variety of physiological processes, including cognition and mood regulation.
Biochemical and Physiological Effects:
phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have a variety of biochemical and physiological effects, including increased dopamine release in the brain, increased levels of brain-derived neurotrophic factor (BDNF), and increased neuronal activity in the hippocampus. These effects may contribute to its potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in lab experiments is its relatively low toxicity and lack of significant side effects. However, its complex synthesis method and limited availability may make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is its potential use in treating cognitive decline in aging populations. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, research on the synthesis of phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate and related compounds may lead to the development of new cognitive enhancers with improved efficacy and safety profiles.
Synthesemethoden
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is synthesized through a multi-step process that involves the reaction of 4-bromobenzoyl chloride with pyrrolidine, followed by the addition of an amine group. The resulting compound is then esterified with phenylacetic acid to form phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. It has been shown to have a positive effect on memory and learning in animal models, and may have potential as a treatment for these conditions in humans.
Eigenschaften
IUPAC Name |
phenyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKHXAWXBUAEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)


![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5142145.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
![3-chloro-4-{[1-(2-chlorobenzyl)-4-piperidinyl]oxy}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5142155.png)


![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
![N-benzyl-2-[bis(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5142219.png)
![4-[2-(2-pyrimidinylthio)ethoxy]benzonitrile](/img/structure/B5142220.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5142221.png)
![5-(2-nitrophenyl)-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5142227.png)